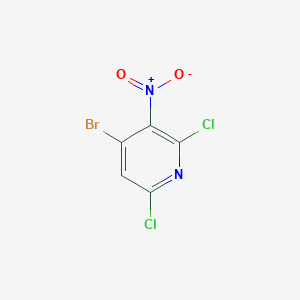
Methyl 5-acetyl-2-chloroisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-acetyl-2-chloroisonicotinate is a chemical compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol . It is a derivative of isonicotinic acid and features a chloro group at the 2-position and an acetyl group at the 5-position on the pyridine ring, with a methyl ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-acetyl-2-chloroisonicotinate typically involves a multi-step reaction process. One documented method includes the following steps :
Hydrazine Hydrate Reaction: The initial step involves reacting hydrazine hydrate with ethanol at 95°C for 0.5 hours.
Trichlorophosphate Reaction: The intermediate product is then treated with trichlorophosphate and N-ethyl-N,N-diisopropylamine at 110°C for 2 hours.
Caesium Fluoride Reaction: The resulting compound is further reacted with caesium fluoride in dimethyl sulfoxide at 130°C.
Final Step: The final step involves heating the compound at 120°C to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar multi-step synthetic routes with optimizations for large-scale production, such as continuous flow processes and the use of industrial-grade reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-acetyl-2-chloroisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate ester hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Carboxylic acids are the major products of oxidation.
Reduction Products: Alcohols are the primary products of reduction.
Hydrolysis Products: The corresponding carboxylic acid is formed upon hydrolysis.
Applications De Recherche Scientifique
Methyl 5-acetyl-2-chloroisonicotinate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 5-acetyl-2-chloroisonicotinate involves its interaction with specific molecular targets and pathways. The chloro and acetyl groups on the pyridine ring can participate in various biochemical interactions, potentially affecting enzyme activity and receptor binding. Detailed studies on its exact mechanism are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-chloroisonicotinate
- Methyl 5-amino-2-chloroisonicotinate
- Methyl 2-chloro-5-methylisonicotinate
Uniqueness
Methyl 5-acetyl-2-chloroisonicotinate is unique due to the presence of both the acetyl and chloro groups on the pyridine ring, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
IUPAC Name |
methyl 5-acetyl-2-chloropyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-5(12)7-4-11-8(10)3-6(7)9(13)14-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWNFGRAEUSAJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

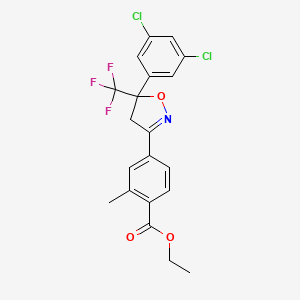
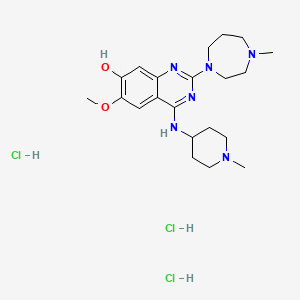


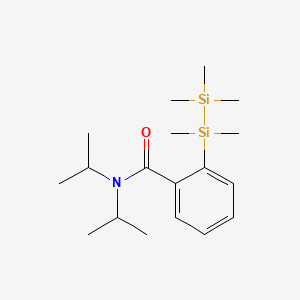

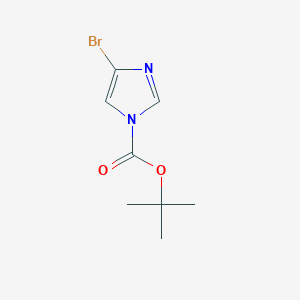

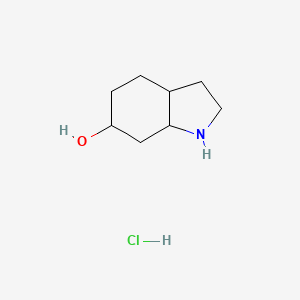
![4',4'''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B8234409.png)

